molecular formula C11H11NO B14651759 2,3-Dimethylindole-1-carbaldehyde CAS No. 41601-98-3

2,3-Dimethylindole-1-carbaldehyde

Cat. No.: B14651759
CAS No.: 41601-98-3
M. Wt: 173.21 g/mol
InChI Key: DKHGDEYCBJPSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylindole-1-carbaldehyde is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its unique structure, which includes two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position. Indole derivatives, including this compound, are significant in various fields due to their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-1-carbaldehyde typically involves the oxidation of 2,3-Dimethylindole. One common method is the oxidation using peroxodisulphate and peroxomonosulphate anions . The reaction conditions often include a controlled temperature and the presence of specific catalysts to ensure the selective formation of the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylindole-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Methylindole-2-carbaldehyde.

    Reduction: 2,3-Dimethylindole alcohols.

    Substitution: 3-Methyl-2-nitroindole

Mechanism of Action

The mechanism of action of 2,3-Dimethylindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is crucial in its biological activities, such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • 2,3-Dimethylindole
  • 3-Methylindole
  • 2-Methylindole
  • 1-Methylindole-2-carboxaldehyde

Comparison: 2,3-Dimethylindole-1-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound in synthetic and biological applications .

Properties

CAS No.

41601-98-3

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,3-dimethylindole-1-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-8-9(2)12(7-13)11-6-4-3-5-10(8)11/h3-7H,1-2H3

InChI Key

DKHGDEYCBJPSQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.